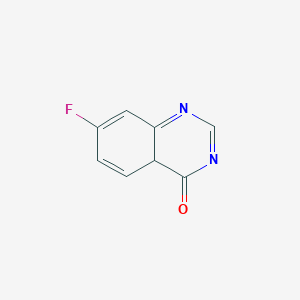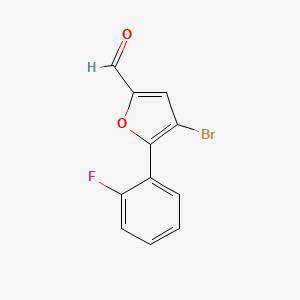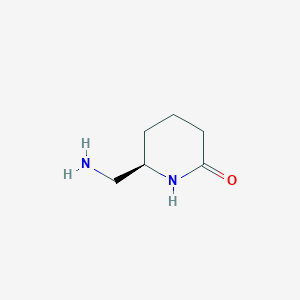![molecular formula C19H20BN3O6S B12280361 1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12280361.png)
1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a nitro group, and a dioxaborolan group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrrolo[2,3-b]pyridine core using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The dioxaborolan group can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, thiols.
Coupling: Palladium catalysts, bases such as potassium carbonate, solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while coupling reactions with aryl halides produce biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1-(benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application
Nitro Group: Can participate in redox reactions, affecting cellular oxidative stress.
Benzenesulfonyl Group: Can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.
Dioxaborolan Group: Can engage in boron-mediated interactions, such as forming reversible covalent bonds with diols or other nucleophiles.
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-5-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can be compared with similar compounds to highlight its uniqueness:
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic ester functionality but different core structure and substituents.
2-Nitro-5-pyridineboronic acid pinacol ester: Shares the nitro and boronic ester groups but differs in the core pyridine structure.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole core with boronic ester functionality.
Eigenschaften
Molekularformel |
C19H20BN3O6S |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-5-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H20BN3O6S/c1-18(2)19(3,4)29-20(28-18)16-14-10-11-22(17(14)21-12-15(16)23(24)25)30(26,27)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI-Schlüssel |
OMSVGGZBLBSVQO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium](/img/structure/B12280285.png)

![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)

![Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12280306.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B12280312.png)

![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)



![methyl 4-[(3-acetyl-4-chlorophenoxy)methyl]benzoate](/img/structure/B12280341.png)
![N-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12280352.png)
